molecular formula C13H15NO5 B13997486 Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate CAS No. 5446-19-5

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate

Cat. No.: B13997486
CAS No.: 5446-19-5
M. Wt: 265.26 g/mol
InChI Key: UAXPPKOGDZCDIV-UHFFFAOYSA-N
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Description

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is an organic compound with the molecular formula C13H15NO5 It is a derivative of benzoic acid and is characterized by the presence of an ester group, an acetyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate typically involves the esterification of 2-amino benzoic acid with methyl chloroformate, followed by acetylation with acetic anhydride. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be summarized as follows:

    Esterification: 2-Amino benzoic acid reacts with methyl chloroformate in the presence of a base to form methyl 2-amino benzoate.

    Acetylation: Methyl 2-amino benzoate is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester and acetyl groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Methyl 2-methoxybenzoate
  • Methyl 2-oxo-2-phenylacetate

Uniqueness

Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate is unique due to the presence of both an ester and an acetyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

5446-19-5

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-[acetyl-(2-methoxy-2-oxoethyl)amino]benzoate

InChI

InChI=1S/C13H15NO5/c1-9(15)14(8-12(16)18-2)11-7-5-4-6-10(11)13(17)19-3/h4-7H,8H2,1-3H3

InChI Key

UAXPPKOGDZCDIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)OC)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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